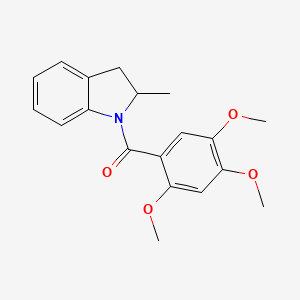![molecular formula C15H23N3OS B4182170 N-(4-methoxyphenyl)-N'-[2-(1-piperidinyl)ethyl]thiourea](/img/structure/B4182170.png)
N-(4-methoxyphenyl)-N'-[2-(1-piperidinyl)ethyl]thiourea
Descripción general
Descripción
N-(4-methoxyphenyl)-N'-[2-(1-piperidinyl)ethyl]thiourea, also known as MPTU, is a chemical compound that has been extensively studied for its potential therapeutic applications. MPTU is a thiourea derivative that has been synthesized through various methods, and its mechanism of action has been investigated in detail.
Mecanismo De Acción
The mechanism of action of N-(4-methoxyphenyl)-N'-[2-(1-piperidinyl)ethyl]thiourea is not fully understood. It has been suggested that N-(4-methoxyphenyl)-N'-[2-(1-piperidinyl)ethyl]thiourea may act by inhibiting the activity of enzymes involved in the inflammatory response and cancer cell growth. N-(4-methoxyphenyl)-N'-[2-(1-piperidinyl)ethyl]thiourea has also been shown to modulate the expression of genes involved in glucose metabolism and insulin secretion.
Biochemical and Physiological Effects:
N-(4-methoxyphenyl)-N'-[2-(1-piperidinyl)ethyl]thiourea has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of inflammatory enzymes, such as cyclooxygenase and lipoxygenase. N-(4-methoxyphenyl)-N'-[2-(1-piperidinyl)ethyl]thiourea has also been shown to induce apoptosis in cancer cells by activating caspase enzymes. Additionally, N-(4-methoxyphenyl)-N'-[2-(1-piperidinyl)ethyl]thiourea has been shown to regulate glucose metabolism and insulin secretion by modulating the expression of genes involved in these processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-methoxyphenyl)-N'-[2-(1-piperidinyl)ethyl]thiourea has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. N-(4-methoxyphenyl)-N'-[2-(1-piperidinyl)ethyl]thiourea has also been shown to have low toxicity in animal studies. However, N-(4-methoxyphenyl)-N'-[2-(1-piperidinyl)ethyl]thiourea has some limitations for lab experiments. It has a low solubility in water, which can make it difficult to use in certain assays. Additionally, N-(4-methoxyphenyl)-N'-[2-(1-piperidinyl)ethyl]thiourea has not been extensively studied in human clinical trials, which limits its potential therapeutic applications.
Direcciones Futuras
There are several future directions for the study of N-(4-methoxyphenyl)-N'-[2-(1-piperidinyl)ethyl]thiourea. One area of research is the investigation of N-(4-methoxyphenyl)-N'-[2-(1-piperidinyl)ethyl]thiourea's potential use in the treatment of cancer and diabetes. Further studies are needed to determine the optimal dosage and administration of N-(4-methoxyphenyl)-N'-[2-(1-piperidinyl)ethyl]thiourea for these conditions. Another area of research is the investigation of N-(4-methoxyphenyl)-N'-[2-(1-piperidinyl)ethyl]thiourea's mechanism of action. The identification of specific targets of N-(4-methoxyphenyl)-N'-[2-(1-piperidinyl)ethyl]thiourea could lead to the development of more potent and selective compounds. Additionally, the development of new methods for synthesizing and purifying N-(4-methoxyphenyl)-N'-[2-(1-piperidinyl)ethyl]thiourea could improve its utility in lab experiments.
Aplicaciones Científicas De Investigación
N-(4-methoxyphenyl)-N'-[2-(1-piperidinyl)ethyl]thiourea has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, antitumor, and antidiabetic properties. N-(4-methoxyphenyl)-N'-[2-(1-piperidinyl)ethyl]thiourea has been investigated for its ability to inhibit the growth of cancer cells and induce apoptosis. It has also been studied for its potential use in the treatment of diabetes by regulating glucose metabolism and insulin secretion.
Propiedades
IUPAC Name |
1-(4-methoxyphenyl)-3-(2-piperidin-1-ylethyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3OS/c1-19-14-7-5-13(6-8-14)17-15(20)16-9-12-18-10-3-2-4-11-18/h5-8H,2-4,9-12H2,1H3,(H2,16,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBVZBGFTPBUXAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=S)NCCN2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,5-dimethyl-N-[4-(1-piperidinylcarbonyl)phenyl]-4-isoxazolecarboxamide](/img/structure/B4182089.png)
![N-[1-(3,4-dimethoxyphenyl)ethyl]isonicotinamide](/img/structure/B4182093.png)
![N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4182103.png)
![1-[(5-methyl-4-phenyl-3-thienyl)carbonyl]-4-(phenylsulfonyl)piperazine](/img/structure/B4182105.png)

![N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]cyclobutanecarboxamide](/img/structure/B4182119.png)
![N-[3-(1H-imidazol-1-yl)propyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4182126.png)


![N-[4-(4-morpholinylcarbonyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B4182163.png)
![2-(4-bromo-2-chlorophenoxy)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B4182164.png)
![1-[2-(3,4-dimethylphenoxy)propanoyl]-4-phenylpiperazine](/img/structure/B4182177.png)

![4-[2-(4-chloro-2-methylphenoxy)propanoyl]-2,6-dimethylmorpholine](/img/structure/B4182188.png)